2-Amino-3-bromo-5-fluorobenzoic acid
Overview
Description
2-Amino-3-bromo-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid, has been achieved with high purity using techniques involving bromination, hydrolysis, diazotization, and deamination, highlighting a method suitable for industrial-scale production (Zhou Peng-peng, 2013).
Optimization of Synthesis Methods : Optimization methods for synthesizing derivatives like Methyl 2-amino-5-fluorobenzoate have been studied, presenting a route with high yield and confirming the product's structure through various analytical techniques (Yin Jian-zhong, 2010).
Applications in Analytical Chemistry
Fluorimetric Determination : 2-Amino-3-bromo-5-fluorobenzoic acid derivatives are used in fluorimetric analysis of secondary amino acids. These compounds enhance reactivity and fluorescence yield, providing an effective method for detecting amino acids in various samples (K. Imai & Yoshihiko Watanabe, 1981).
Chemo- and Regioselective Procedures : The compound's derivatives are employed in chemo- and regioselective copper-catalyzed cross-coupling procedures for amination of bromobenzoic acids. This method is particularly effective in producing N-aryl and N-alkyl anthranilic acid derivatives (C. Wolf et al., 2006).
Biomedical Research
Antitumor Properties : Some synthesized derivatives of this compound have shown potential as anticancer agents. Specific compounds synthesized from similar aminobenzothiazoles have demonstrated inhibitory properties against cholinesterases and aggregation of β-amyloid, suggesting their potential use in Alzheimer's disease treatment (Kamila Czarnecka et al., 2017).
Biodegradation Studies : The compound's analogs have been studied for their biodegradation capabilities. For instance, a bacterium capable of degrading 3-fluorobenzoate, a related compound, has been isolated and studied, revealing insights into the biodegradation pathway of fluorinated aromatic compounds (F. Boersma et al., 2004).
Safety and Hazards
The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Biochemical Analysis
Biochemical Properties
2-Amino-3-bromo-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic amines and acids. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The presence of the amino group allows it to participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The compound’s interactions with DNA and RNA can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, its ability to form hydrogen bonds and participate in electrostatic interactions allows it to influence protein folding and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as oxidative stress and apoptosis, have been observed at high doses, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification and metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity and molecular size influence its ability to cross cell membranes and accumulate in specific cellular compartments. Transporters such as organic anion transporters and multidrug resistance proteins play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
2-amino-3-bromo-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCPZGBNWZMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381836 | |
Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259269-84-6 | |
Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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